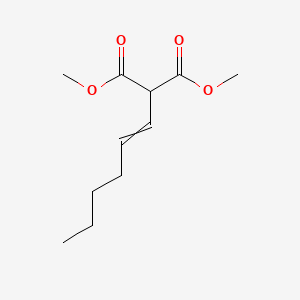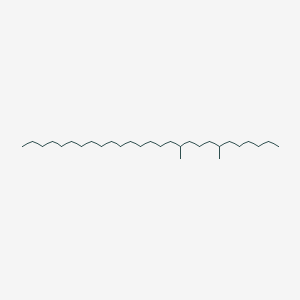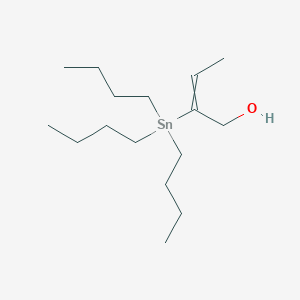
2-(Tributylstannyl)but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tributylstannyl)but-2-en-1-ol is an organotin compound with the molecular formula C16H34OSn. It is a derivative of butenol, where a tributylstannyl group is attached to the second carbon of the butenol chain. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tributylstannyl)but-2-en-1-ol typically involves the hydrostannylation of alkynols. One common method is the reaction of tributylstannane (Bu3SnH) with but-2-yn-1-ol in the presence of a palladium catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high regioselectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tributylstannyl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It participates in nucleophilic substitution reactions, where the stannyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Palladium-catalyzed Stille coupling reactions are frequently employed, where the stannyl group is replaced by various electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can produce a wide range of organometallic compounds .
Applications De Recherche Scientifique
2-(Tributylstannyl)but-2-en-1-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes .
Mécanisme D'action
The mechanism of action of 2-(Tributylstannyl)but-2-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the stannyl group. The stannyl group acts as a nucleophile, facilitating reactions such as Stille coupling. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tributylstannyl)-2-buten-1-ol: Similar structure but with the stannyl group attached to the first carbon.
2-(Tributylstannyl)thiophene: A thiophene derivative with a stannyl group.
2-Pentyn-1-ol: An alkyne alcohol with a similar functional group .
Uniqueness
2-(Tributylstannyl)but-2-en-1-ol is unique due to its specific reactivity and the position of the stannyl group, which allows for selective transformations in organic synthesis. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
79970-55-1 |
|---|---|
Formule moléculaire |
C16H34OSn |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
2-tributylstannylbut-2-en-1-ol |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h2,5H,4H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
YTJBVNYNPMQIRE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
![1h-[1,4]Diazepino[1,7-a]benzimidazole](/img/structure/B14429861.png)

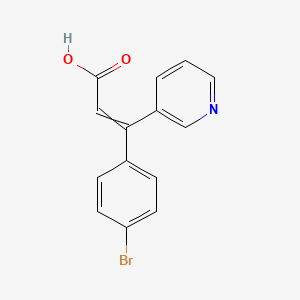

![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
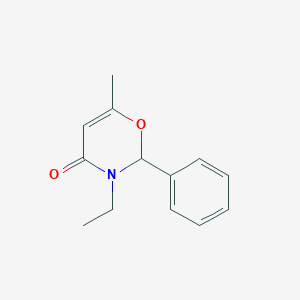
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
